molecular formula C13H32N2O3 B8495225 MP-carbonate resin

MP-carbonate resin

Cat. No.: B8495225
M. Wt: 264.40 g/mol
InChI Key: STNNHWPJRRODGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MP-carbonate resin is a useful research compound. Its molecular formula is C13H32N2O3 and its molecular weight is 264.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Key Properties

  • Chemical Name : Macroporous triethylammonium methylpolystyrene carbonate
  • Resin Type : Macroporous poly(styrene-co-divinylbenzene)
  • Capacity : 2.5–3.5 mmol/g (based on nitrogen elemental analysis)
  • Bead Size : 350–1250 microns (18–52 mesh)
  • Compatible Solvents : DCM, DCE, THF, DMF

Neutralization of Amine Hydrochlorides

MP-carbonate resin is particularly effective in converting amine hydrochloride salts into their free base forms. This process is crucial for reactions that require the free base to proceed efficiently. For example, the conversion of ephedrine hydrochloride to free ephedrine using MP-carbonate demonstrates high yields:

  • Reaction Conditions :
    • Ephedrine hydrochloride (1 equiv)
    • MP-carbonate (4 equiv)
    • Solvent: DCM or methanol
    • Time: 1 hour
    • Yield: 100% (MeOH), 82% (DCM)

Scavenging of Acidic Compounds

The resin is also utilized for scavenging various acidic compounds from reaction mixtures. A summary of its efficacy in removing specific acids is provided in the table below:

Substrate MP-Carbonate (equiv) Time (h) % Scavenged
Benzoic acid31100
Hexanoic acid41100
Bromobenzoic acid31100
Phenol41100
Nitrophenol21100
2-Allylphenol6193
2,6-Dimethylphenol7180

This table illustrates the effectiveness of this compound in scavenging various acids under standard conditions.

Case Study: Scavenging Phenolic Compounds

In a study conducted by Parlow et al., MP-carbonate was employed to remove phenolic impurities from reaction mixtures. The results indicated that complete removal of phenolic compounds could be achieved within one hour using appropriate amounts of the resin. The study emphasized the importance of using three to four equivalents of MP-carbonate for optimal scavenging efficiency .

Case Study: Neutralization in Multistep Synthesis

Another application involved using MP-carbonate in a multistep synthesis where amine hydrochlorides were generated as byproducts. By integrating MP-carbonate into the workflow, researchers successfully neutralized these byproducts without requiring extensive aqueous workup, thus streamlining the overall process .

Chemical Reactions Analysis

Neutralization of Amine Hydrochlorides

MP-Carbonate resin is effective in converting amine hydrochloride salts into their free base forms. For example, ephedrine hydrochloride can be converted to ephedrine using MP-Carbonate in dichloromethane (DCM) or methanol. This process typically requires 4 equivalents of MP-Carbonate and can be completed within one hour. If the amine hydrochloride is insoluble in the solvent, a catalytic amount of diisopropylethylamine (DIEA) can be added as a transfer base to facilitate the reaction .

Scavenging of Acidic Molecules

This compound is versatile in scavenging a variety of acidic molecules, including carboxylic acids and phenols. The scavenging process generally requires 3 to 4 equivalents of MP-Carbonate and can be completed within 30 minutes to 2 hours. For hindered phenols, larger amounts of resin may be necessary, typically up to a 5-fold excess .

Compatible Solvents

This compound is compatible with several solvents, including dichloromethane (DCM), dichloroethane (DCE), tetrahydrofuran (THF), and dimethylformamide (DMF). These solvents are used for both the scavenging reactions and the washing steps after the reaction is complete .

Representative Scavenging Data

The following table provides examples of the scavenging efficiency of this compound with different substrates:

SubstrateMP-Carbonate (Equivalents)Time (h)% Scavenged
Benzoic acid31100
Hexanoic acid41100
Bromobenzoic acid31100
Phenol41100
Nitrophenol21100
2-Allylphenol6193
2,6-Dimethylphenol7180

Table 1: Comparative scavenging times of acids and phenols in DCM .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing the adsorption capacity of MP-carbonate resin under varying pH conditions?

  • Methodological Answer : Use batch adsorption experiments with controlled pH buffers (e.g., pH 2.0, 6.8, 12.0) and standardized CrO₄²⁻ concentrations. Measure residual ion concentrations via UV-Vis spectroscopy or ICP-MS. Calculate adsorption capacity using the formula:
    qe=(C0Ce)×Vmq_e = \frac{(C_0 - C_e) \times V}{m}

where qeq_e = adsorbed mass per gram resin, C0C_0 = initial concentration, CeC_e = equilibrium concentration, VV = solution volume, and mm = resin mass. At pH 2.0, MP-carbonate exhibits higher adsorption (0.332 g/g) compared to neutral/alkaline conditions (0.16–0.163 g/g) due to protonation effects .

Q. How does this compound function as a supported matrix in macrocyclic compound synthesis?

  • Methodological Answer : MP-carbonate acts as a solid-phase support for anchoring reactants, enabling stepwise synthesis via iterative coupling and cleavage steps. For peptidomimetic antagonists, yields depend on resin loading capacity and solvent compatibility. Optimize reaction times and washing protocols to minimize side products. Example: Marsault et al. achieved 70% overall yield using MP-carbonate in a multi-step synthesis .

Advanced Research Questions

Q. How can pH-dependent adsorption data contradictions (e.g., higher capacity at pH 2.0 vs. 12.0) be resolved mechanistically?

  • Methodological Answer : Conduct XPS or FTIR analysis to identify binding modes (e.g., bidentate vs. monodentate Cr(VI) coordination). At low pH, surface protonation enhances electrostatic attraction between CrO₄²⁻ and positively charged resin sites. At high pH, ligand exchange or hydroxide competition may reduce adsorption. Validate with zeta potential measurements and competitive ion studies .

Q. What statistical methods are recommended to ensure reproducibility in this compound experiments?

  • Methodological Answer : Apply ANOVA or regression models to assess variability across triplicate trials. Report confidence intervals for adsorption capacities (e.g., 0.332 ± 0.015 g/g at pH 2.0). Use standardized resin batches and document solvent purity, agitation speed, and temperature in the methods section to align with reproducibility guidelines .

Q. How can researchers design studies to compare this compound with alternative adsorbents (e.g., activated carbon, ion-exchange resins)?

  • Methodological Answer : Use a factorial design to test variables like pH, initial concentration, and contact time. Normalize performance metrics (e.g., adsorption per gram, regeneration cycles) and employ life-cycle assessment (LCA) for environmental impact. Reference peer-reviewed databases (e.g., Web of Science) to avoid bias and ensure comprehensive comparison .

Q. What advanced characterization techniques are critical for elucidating MP-carbonate’s binding mechanisms with heavy metals?

  • Methodological Answer : Combine EXAFS for local coordination analysis, TEM-EDS for elemental mapping, and DFT calculations to model adsorption energetics. For chromium, distinguish between Cr(III) and Cr(VI) species using XANES. Publish raw spectra and computational parameters in supplementary materials for transparency .

Q. Data Analysis & Reporting Guidelines

Q. How should adsorption isotherm data for this compound be presented to meet journal standards?

  • Methodological Answer : Use Langmuir/Freundlich models with R² values and error bars. Include tables with raw data (e.g., CeC_e, qeq_e) and figures showing isotherm curves. Avoid duplicating data in text and tables; instead, highlight trends (e.g., pH 2.0 data divergence) in the discussion .

Q. What are common pitfalls in interpreting this compound’s reusability data?

  • Methodological Answer : Avoid assuming linear capacity loss over regeneration cycles. Perform paired t-tests to confirm significant differences (p < 0.05) between cycles. Report eluent composition (e.g., 0.1M HNO₃ for Cr desorption) and quantify resin degradation via TGA or BET surface area measurements .

Properties

Molecular Formula

C13H32N2O3

Molecular Weight

264.40 g/mol

IUPAC Name

triethylazanium;carbonate

InChI

InChI=1S/2C6H15N.CH2O3/c2*1-4-7(5-2)6-3;2-1(3)4/h2*4-6H2,1-3H3;(H2,2,3,4)

InChI Key

STNNHWPJRRODGI-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.C(=O)([O-])[O-]

Origin of Product

United States

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